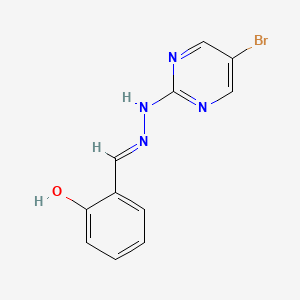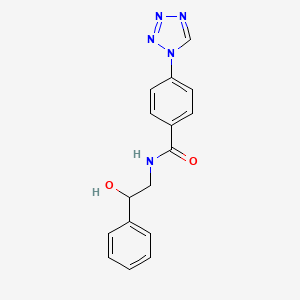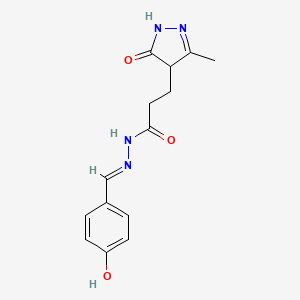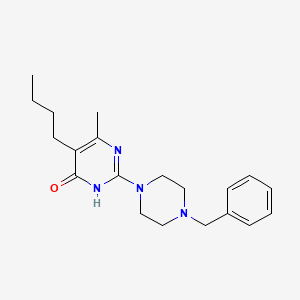
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone, also known as BH or H2B, is a chemical compound that has been extensively studied for its potential applications in scientific research. BH is a hydrazone derivative of 2-hydroxybenzaldehyde and 5-bromo-2-pyrimidinecarbohydrazide, and is synthesized using a simple and efficient method.
Wirkmechanismus
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. This compound also induces apoptosis (programmed cell death) in cancer cells through the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has several advantages for use in laboratory experiments. It is easy to synthesize, has good stability, and is relatively inexpensive. However, this compound has some limitations, including low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of this compound as a chelating agent for the removal of heavy metals from contaminated water sources. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone can be synthesized using a one-pot reaction between 2-hydroxybenzaldehyde and 5-bromo-2-pyrimidinecarbohydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly under mild conditions and yields this compound in high purity and good yield.
Wissenschaftliche Forschungsanwendungen
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from wastewater.
Eigenschaften
IUPAC Name |
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-9-6-13-11(14-7-9)16-15-5-8-3-1-2-4-10(8)17/h1-7,17H,(H,13,14,16)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZGSFBBPKRTJ-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)

![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)

![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)

![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
